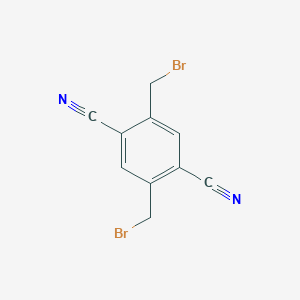

2,5-Bis(bromomethyl)terephthalonitrile

説明

特性

IUPAC Name |

2,5-bis(bromomethyl)benzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-3-7-1-9(5-13)8(4-12)2-10(7)6-14/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVXNROAOGBZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)CBr)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624049 | |

| Record name | 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64746-04-9 | |

| Record name | 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Thermal Characterization and Handling of 2,5-Bis(bromomethyl)terephthalonitrile

[1]

Executive Summary & Chemical Identity

This compound is a highly reactive benzylic bromide derivative anchored to a terephthalonitrile core.[1] Its primary utility lies in its dual-functionality: the nitrile groups provide electron-withdrawing character and potential crosslinking sites, while the bromomethyl groups serve as electrophilic handles for Gilch polymerization or nucleophilic substitution.[1]

However, this reactivity introduces significant thermal instability.[1] The compound is prone to premature degradation via dehydrobromination and hydrolysis, making accurate determination of its melting point and thermal stability critical for quality control.[1]

Compound Profile

| Parameter | Specification |

| IUPAC Name | 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile |

| CAS Number | 64746-04-9 |

| Molecular Formula | |

| Molecular Weight | 313.98 g/mol |

| Physical Form | White to off-white crystalline solid |

| Core Reactivity | Benzylic bromide (Electrophile), Nitrile (Electron-withdrawing) |

Thermal Properties: Melting Point & Stability[1]

Melting Point Characterization

The melting point (MP) of this compound is a definitive indicator of purity.[1] Impurities such as mono-brominated species (2-bromomethyl-5-methylterephthalonitrile) or hydrolyzed byproducts will significantly depress the melting point.[1]

-

Standard Melting Point: 163 °C (Values typically range from 160–165 °C depending on recrystallization solvent).[1]

-

Thermodynamic Behavior: The transition is sharp in high-purity samples (>98%).[1] A broadening of the melting peak (>2 °C range) indicates degradation or the presence of solvent occlusions.[1]

Thermal Stability & Degradation

Unlike simple aromatics, this compound exhibits a narrow window between melting and decomposition.[1]

-

Onset of Decomposition (

): Approximately 170–180 °C .[1] -

Mechanism: The proximity of the melting point (

) to the decomposition temperature poses a risk during melt-processing.[1] The primary degradation pathway is the thermal elimination of Hydrogen Bromide (HBr), leading to the formation of quinodimethane intermediates which spontaneously polymerize or crosslink.[1]

Diagram 1: Thermal Degradation Pathway

The following diagram illustrates the competing pathways of stable melting versus thermal degradation (HBr elimination).[1]

Figure 1: Thermal trajectory showing the narrow processing window before HBr elimination and crosslinking occur.[1]

Experimental Protocols

To ensure data integrity, the following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These methods are designed to differentiate between phase transitions (melting) and chemical reactions (decomposition).[1]

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine purity via melting point depression analysis.

-

Sample Preparation: Weigh 2–4 mg of sample into an aluminum pan . Do not use copper pans, as copper can catalyze dehalogenation.[1]

-

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min to prevent oxidative degradation.[1] -

Ramp Rate:

-

Cycle 1: Heat from 25 °C to 180 °C at 10 °C/min . (Note: Do not exceed 180 °C to avoid fouling the sensor with decomposition products).[1]

-

Cooling: Cool to 25 °C at 10 °C/min.

-

Cycle 2: Re-heat to 180 °C.

-

-

Analysis:

Thermogravimetric Analysis (TGA) Protocol

Objective: Define the upper thermal processing limit (

-

Sample Preparation: Load 5–10 mg into a ceramic or platinum crucible.

-

Ramp: Heat from 30 °C to 600 °C at 10 °C/min under Nitrogen.

-

Data Interpretation:

-

Look for the first mass loss step.[1] A mass loss corresponding to ~25% suggests the loss of two HBr molecules (Molecular Weight calculation:

, but initial loss is often partial).[1] -

Caution: Any mass loss before 150 °C indicates residual solvent or moisture, rendering the sample unsuitable for precise stoichiometric polymerization.[1]

-

Diagram 2: Analytical Workflow

Figure 2: Quality Control decision tree based on thermal analysis.

Stability Mechanisms & Handling[1]

Chemical Instability Factors

The "bromomethyl" moiety is the site of instability.[1]

-

Hydrolysis: Upon exposure to atmospheric moisture, the

bond hydrolyzes to form the alcohol ( -

Photolysis: The bond is light-sensitive.[1] UV exposure generates bromine radicals, leading to discoloration (yellowing) and lowering the melting point.[1]

Storage Protocol

To maintain the melting point of 163 °C and chemical integrity:

References

Computational & Experimental Characterization of 2,5-Bis(bromomethyl)terephthalonitrile: Electronic Structure, Reactivity, and Synthetic Applications

Executive Summary

2,5-Bis(bromomethyl)terephthalonitrile (BBMT) is a critical bifunctional electrophile serving as a primary monomer for the synthesis of Poly(p-phenylene vinylene) (PPV) derivatives—materials central to organic light-emitting diodes (OLEDs) and fluorescent conjugated polymer nanoparticles (CPNs) in bio-imaging.[1]

This technical guide provides a rigorous framework for characterizing BBMT. We synthesize Density Functional Theory (DFT) protocols with experimental validation to define its electronic landscape. For drug development professionals, understanding the electronic signature of BBMT is vital not only for material synthesis but for assessing its alkylating potential and genotoxic structural alerts during precursor handling.

Molecular Architecture & Computational Framework

To accurately predict the reactivity of BBMT, specifically the lability of the benzylic bromides and the electron-withdrawing influence of the nitrile groups, a robust computational strategy is required.

Geometry Optimization Protocol

The steric bulk of the bromomethyl groups relative to the nitrile moieties dictates the planarity of the benzene ring, which directly influences the conjugation length in resulting polymers.

-

Theory Level: Hybrid Functional B3LYP or the dispersion-corrected wB97XD .

-

Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse functions is essential for modeling the electron-rich bromine and nitrile lone pairs).

-

Solvation Model: Polarizable Continuum Model (PCM) using Chloroform or Toluene (standard polymerization solvents).

Computational Workflow (DOT Visualization)

The following decision tree outlines the standard operating procedure for theoretical characterization.

Figure 1: Standardized DFT workflow for validating the electronic ground state of BBMT prior to synthesis.

Electronic Structure Analysis

The electronic properties of BBMT are dominated by the push-pull competition between the inductive electron-withdrawing nitrile (-CN) groups and the weak inductive withdrawing/resonance donating effects of the bromomethyl groups.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and optical properties.

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the bromine lone pairs and the aromatic

-system. High energy here correlates with susceptibility to oxidation. -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the terephthalonitrile core. The -CN groups significantly lower the LUMO energy, increasing the molecule's electron affinity.

| Property | Theoretical Estimate (B3LYP) | Implications for Reactivity |

| HOMO Energy | -7.2 to -7.5 eV | Moderate stability against spontaneous oxidation. |

| LUMO Energy | -2.8 to -3.2 eV | High electron affinity; facilitates nucleophilic attack at the benzylic carbon. |

| Band Gap ( | ~4.0 - 4.5 eV | Indicates a stable monomer, requiring activation (base/heat) for polymerization. |

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential surface reveals the "hotspots" for chemical interaction.[2]

-

Negative Potential (Red): Concentrated on the Nitrogen atoms of the Nitrile groups. These are hard Lewis base sites.

-

Positive Potential (Blue): Concentrated on the methylene hydrogens and the benzylic carbon.

-

Significance: The high positive potential at the

carbon confirms it as the primary site for Nucleophilic Substitution (

Reactivity Descriptors & Drug Development Relevance

For researchers in pharmaceutical sciences, BBMT is classified as a reactive alkylating agent . Theoretical descriptors quantify this risk and utility.

Global Reactivity Indices

Using Koopmans' theorem approximation:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Genotoxicity & Structural Alerts

In drug development, the benzylic bromide moiety is a structural alert for genotoxicity (DNA alkylation).

-

Mechanism: The electrophilic benzylic carbon can attack the nucleophilic N7 position of guanine in DNA.

-

Mitigation: In synthesis, this requires containment. In final drug delivery vectors (e.g., polymer nanoparticles), residual BBMT levels must be quantified < 1 ppm using the spectroscopic methods detailed below.

Experimental Protocol: Synthesis & Validation

The theoretical model must be grounded in experimental reality. The following protocol describes the synthesis of BBMT from 2,5-dimethylterephthalonitrile via radical bromination.

Synthesis Mechanism (Gilch Precursor Route)

The reaction proceeds via a free-radical chain mechanism, typically initiated by AIBN or light.

Figure 2: Radical bromination pathway to BBMT and subsequent polymerization.

Step-by-Step Protocol

-

Reagents: Suspend 2,5-dimethylterephthalonitrile (10 mmol) in

or Benzotrifluoride (greener alternative). -

Initiation: Add N-Bromosuccinimide (NBS, 22 mmol) and AIBN (0.5 mmol).

-

Reaction: Reflux at 80°C for 12 hours under Argon. Monitor via TLC (Hexane/Ethyl Acetate 8:2).

-

Purification: Cool to 0°C. Filter off succinimide byproduct. Evaporate solvent.[3][4] Recrystallize from Ethanol/Chloroform.

Spectroscopic Validation

To confirm the electronic integrity predicted by DFT:

-

NMR (CDCl

-

ppm (s, 4H,

- ppm (s, 2H, Ar-H).

-

ppm (s, 4H,

-

FT-IR:

-

(Sharp,

- (C-Br stretch).

-

(Sharp,

References

-

Mebi, A. C. (2011).[5] DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]. Journal of Chemical Sciences, 123, 727–731.[6] Retrieved from [Link]

-

Rezvan, V. H., & Abdoli, H. (2025).[7] DFT Exploration of Molecular Structures, Frontier Molecular Orbitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines. International Journal of Catalysis and Chemical Engineering, 1(2). Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.[3] Org.[3][8][9] Synth., 100, 159-185.[3] Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound|CAS 64746-04-9 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes [mdpi.com]

- 7. primeopenaccess.com [primeopenaccess.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. wuxibiology.com [wuxibiology.com]

discovery and history of 2,5-Bis(bromomethyl)terephthalonitrile

Executive Summary

2,5-Bis(bromomethyl)terephthalonitrile (CAS 64746-04-9) represents a critical structural motif in the development of n-type (electron-transporting) organic semiconductors. Historically overshadowed by its soluble dialkoxy derivatives (used in the famous CN-PPV), this specific molecule serves as the fundamental "bare-bones" precursor for Poly(cyanoterephthalylidene). Its high electron affinity, driven by the dual nitrile functionalities, makes it a cornerstone in the study of charge transport physics in Organic Light Emitting Diodes (OLEDs) and the construction of rigid Metal-Organic Frameworks (MOFs).

This guide provides a rigorous technical analysis of its synthesis via Wohl-Ziegler bromination, its polymerization via the Gilch route, and the safety protocols required for handling this potent lachrymator.

Historical Genesis & Molecular Logic

The discovery and utility of this compound are inextricably linked to the evolution of Polymer LEDs (PLEDs) in the early 1990s.

-

The Problem: Early conjugated polymers like PPV (Poly(p-phenylene vinylene)) were predominantly p-type (hole-transporting). Efficient PLEDs require balanced charge injection.

-

The Solution: In 1993, the Cambridge group (Greenham, Friend, Holmes) demonstrated that attaching cyano (-CN) groups to the vinylene backbone dramatically increased the polymer's electron affinity, facilitating electron injection from stable cathodes like aluminum [1].

-

The Molecule's Role: While the Cambridge group famously used dialkoxy derivatives to ensure solubility, This compound is the parent scaffold. It allows for the synthesis of the pristine, unsubstituted poly(cyanoterephthalylidene) backbone, offering a model system for understanding the intrinsic electronic effects of nitrile substitution without the steric influence of solubilizing side chains.

Synthetic Pathway: Wohl-Ziegler Bromination

The synthesis of this compound is a classic exercise in radical substitution, requiring precise control to prevent over-bromination (tribromides) or ring bromination.

Reaction Logic

We utilize the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).

-

Why NBS? It provides a low, steady concentration of molecular bromine (

), favoring radical substitution at the benzylic position over electrophilic aromatic substitution on the ring. -

Why Radical Initiator? Benzoyl Peroxide (BPO) or AIBN is required to homolytically cleave the N-Br bond and initiate the radical chain reaction.

Experimental Protocol

Reagents:

-

2,5-Dimethylterephthalonitrile (Precursor)

-

N-Bromosuccinimide (NBS) (2.1 equivalents)

-

Benzoyl Peroxide (BPO) (catalytic, 0.05 eq)

-

Solvent: Chlorobenzene or CCl4 (Historical standard, but toxic. Chlorobenzene is the modern green alternative).

Step-by-Step Workflow:

-

Preparation: In a flame-dried 500mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10.0 g of 2,5-dimethylterephthalonitrile in 150 mL of anhydrous chlorobenzene.

-

Activation: Add 23.5 g of NBS (slight excess) and 0.75 g of BPO.

-

Initiation: Heat the mixture to reflux (approx. 132°C for chlorobenzene). Critical: The reaction is light-sensitive; irradiation with a tungsten lamp can accelerate initiation.

-

Monitoring: Monitor via TLC (SiO2, CH2Cl2:Hexane 1:1). The starting material spot will disappear, replaced by the mono-bromo (intermediate) and finally the bis-bromo product.

-

Termination: Once conversion is complete (approx. 4-6 hours), cool the solution to 0°C. Succinimide (byproduct) will precipitate.

-

Filtration: Filter off the floating succinimide.

-

Isolation: Evaporate the solvent under reduced pressure. The crude solid is usually yellow/brown.

-

Purification (Crucial): Recrystallize from ethanol or a chloroform/hexane mix.

-

Target Purity: >98% is required for polymerization.

-

Validation: Melting Point should be sharp (161-163°C) [2].

-

Visualization of Synthesis Workflow

Figure 1: Wohl-Ziegler bromination workflow for high-purity monomer synthesis.

Polymerization: The Gilch Route

The primary application of this monomer is the synthesis of Poly(cyanoterephthalylidene) via the Gilch polymerization method. This route is preferred over the Wittig-Horner pathway for this specific monomer due to its efficiency in forming high molecular weight polymers.

Mechanism

The reaction proceeds via a base-induced 1,6-elimination of HBr to form a reactive p-quinodimethane intermediate, which then undergoes radical polymerization.

-

Deprotonation: A strong base (t-BuOK) removes a benzylic proton. The electron-withdrawing nitrile groups make these protons significantly more acidic than in standard xylenes.

-

1,6-Elimination: Loss of bromide creates the quinodimethane.

-

Polymerization: Spontaneous radical coupling of the quinodimethane species.

Reaction Diagram

Figure 2: Gilch polymerization mechanism transforming the monomer into a conjugated polymer.

Technical Specifications & Data

The following data summarizes the physicochemical properties of the purified monomer.

| Property | Value | Note |

| CAS Number | 64746-04-9 | |

| Molecular Formula | C₁₀H₆Br₂N₂ | |

| Molecular Weight | 313.98 g/mol | |

| Appearance | Off-white to yellow crystalline powder | Color darkens with light exposure |

| Melting Point | 161 - 163 °C | Sharp MP indicates high purity [2] |

| Solubility | Soluble in CHCl₃, THF, DMF | Insoluble in water |

| Hazards | Corrosive, Lachrymator | Handle in Fume Hood Only |

Safety & Handling (Critical)

Warning: This compound is a benzyl bromide derivative. It is a potent lachrymator (tear gas agent) and skin irritant.

-

Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face shield is recommended during the reflux setup.

-

Neutralization: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide functionality before cleaning.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive—wrap containers in aluminum foil.

References

-

Greenham, N. C., Moratti, S. C., Bradley, D. D. C., Friend, R. H., & Holmes, A. B. (1993). Efficient light-emitting diodes based on polymers with high electron affinities. Nature, 365, 628–630. Link

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Sigma-Aldrich Catalog. Link

-

Sanow, L. P., Sun, J., & Zhang, C. (2015).[1] Photochemical stability of dicyano-substituted poly(phenylenevinylenes). Journal of Polymer Science Part A: Polymer Chemistry, 53(24), 2820-2828.[1] Link

Sources

Methodological & Application

using 2,5-Bis(bromomethyl)terephthalonitrile to synthesize flame retardant polymers

Application Note: High-Performance Flame Retardant Synthesis via 2,5-Bis(bromomethyl)terephthalonitrile (BBMTN) Functionalization

Part 1: Executive Summary & Strategic Rationale

The "Golden Scaffold" Concept In the development of advanced flame retardant (FR) materials, This compound (BBMTN) represents a unique "Golden Scaffold." Unlike traditional halogenated additives that leach out over time, BBMTN offers a bifunctional platform for synthesizing intrinsic flame retardant thermosets.

Its chemical architecture provides two distinct "locks" for material design:

-

The Benzylic Bromide "Key" (-CH₂Br): Highly reactive sites for nucleophilic substitution, allowing the attachment of phosphorus-based quenchers (e.g., DOPO) without destabilizing the aromatic core.

-

The Phthalonitrile "Core" (-CN): These groups undergo high-temperature cyclotrimerization to form triazine or isoindoline rings. This yields a crosslinked network with extreme thermal stability (

) and exceptional char yield.

The Shift to P-N Synergy While bromine is an effective gas-phase radical scavenger, modern regulatory pressure (REACH, RoHS) favors halogen-free or low-halogen systems. This guide details the conversion of BBMTN into a Phosphorus-Nitrogen (P-N) synergistic monomer . By substituting the bromine with a phosphorus moiety (DOPO), we create a polymer that acts in both phases:

-

Gas Phase: Phosphorus radicals scavenge H· and OH· radicals.

-

Condensed Phase: The nitrogen-rich phthalonitrile core promotes rapid char formation, shielding the underlying matrix.

Part 2: Chemical Mechanism & Pathway

The following diagram illustrates the synthesis workflow, moving from the raw BBMTN scaffold to the final crosslinked P-N synergistic network.

Caption: Figure 1. Synthetic pathway converting the bifunctional BBMTN scaffold into a thermally stable, crosslinked P-N flame retardant network.

Part 3: Experimental Protocols

Safety Pre-Requisite: Handling Benzyl Bromides

-

Hazard: BBMTN contains benzylic bromide groups, which are potent lachrymators (tear-inducing agents) and skin irritants.

-

Control: All weighing and transfer operations must be conducted inside a certified fume hood. Double-gloving (Nitrile over Latex) is recommended.

-

Neutralization: Keep a beaker of 5% aqueous sodium thiosulfate nearby to neutralize spills.

Protocol A: Synthesis of DOPO-Functionalized Monomer (DOPO-MTN)

Objective: To replace the labile bromine atoms with thermally stable phosphaphenanthrene groups.

Materials:

-

Precursor: this compound (BBMTN) [>97% Purity].

-

Reagent: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).

-

Solvent: N,N-Dimethylformamide (DMF) or Xylene (anhydrous).

-

Base: Triethylamine (TEA) or Potassium Carbonate (

).

Step-by-Step Methodology:

-

Dissolution: In a 500mL three-neck round-bottom flask equipped with a nitrogen inlet, reflux condenser, and magnetic stirrer, dissolve 10.0 mmol of BBMTN in 100 mL of DMF.

-

Activation: Add 22.0 mmol of DOPO (10% molar excess) to the solution. Stir at room temperature for 15 minutes until fully dissolved.

-

Reaction:

-

Heat the system to 140°C under a slow nitrogen stream.

-

Critical Step: If using TEA (liquid base), add it dropwise over 30 minutes to scavenge the HBr generated. If using

, add it prior to heating. -

Maintain reflux for 8–12 hours . Monitor reaction progress via TLC (Target: Disappearance of the benzyl bromide spot).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 1000 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a white/off-white solid.

-

-

Purification:

-

Filter the precipitate and wash 3x with water (to remove salts) and 1x with cold ethanol (to remove unreacted DOPO).

-

Recrystallize from acetonitrile/DMF mixture to obtain high-purity DOPO-MTN crystals.

-

Yield Target: >85%.

-

Protocol B: Polymerization (Curing) of the Resin

Objective: To activate the nitrile groups and form the hyper-thermal stable network.

Materials:

-

Monomer: Purified DOPO-MTN (from Protocol A).

-

Curing Agent: 4,4'-Diaminodiphenyl sulfone (DDS) or 1,3-Bis(3-aminophenoxy)benzene (APB). Note: Aromatic amines catalyze the nitrile cure.

Methodology:

-

Melt Mixing: In a glass mold or crucible, mix DOPO-MTN with 5-10 mol% of the aromatic amine curing agent.

-

B-Staging (Pre-polymerization): Heat the mixture to 200°C for 2 hours. The mixture will darken as isoindoline rings begin to form.

-

Step-Cure Cycle (The "Post-Cure"):

-

Transfer to a high-temperature oven.

-

250°C for 4 hours.

-

300°C for 4 hours.

-

350°C for 2 hours (Optional: to maximize char yield).

-

-

Cooling: Cool slowly (2°C/min) to prevent thermal shock cracking.

Part 4: Data Validation & Characterization

To validate the efficacy of the synthesized polymer, the following metrics should be assessed.

Table 1: Expected Performance Metrics of DOPO-MTN Resin

| Characterization Method | Parameter | Target Value | Significance |

| Thermogravimetric Analysis (TGA) | Indicates onset of thermal degradation. Phthalonitriles are superior to epoxies ( | ||

| TGA (Nitrogen) | Char Yield at | High char yield correlates directly with reduced flammability (LOI). | |

| Limiting Oxygen Index (LOI) | Materials with LOI > 28 are considered "self-extinguishing." | ||

| Microscale Combustion Calorimetry | Heat Release Capacity (HRC) | Measures the fuel load available to the fire. Lower is better. |

Mechanism of Action (The "Why"):

-

Thermal Shielding: Upon exposure to flame, the DOPO moieties decompose to release PO· radicals, which quench flame propagation in the gas phase.[1]

-

Char Promotion: The phthalonitrile backbone, catalyzed by the phosphorus acid derivatives generated in situ, rapidly carbonizes. This forms a glassy, intumescent char layer that physically blocks oxygen transport and heat transfer.

Part 5: Troubleshooting & Optimization

-

Issue: Incomplete Solubility during Synthesis.

-

Cause: BBMTN is rigid and planar.

-

Solution: Use a co-solvent system (DMF/Toluene) or increase temperature to 150°C. Ensure reagents are dry.

-

-

Issue: Void formation in Cured Resin.

-

Cause: Trapped volatiles or too rapid curing.

-

Solution: Degas the melt at 200°C under vacuum before the final cure cycle. Implement the "Step-Cure" strictly.

-

-

Issue: Low Char Yield.

-

Cause: Incomplete cyclotrimerization of nitrile groups.

-

Solution: Increase the final post-cure temperature to 375°C or increase the concentration of the amine curing agent.

-

References

-

Synthesis and properties of phthalonitrile resins. Source: Specific Polymers.[1][2][3][4][5][6][7][8][9] URL:[Link]

-

Preparation and properties of phthalonitrile resins promoted by melamine (Benzoxazine chemistry). Source: ResearchGate (Polymer Journal). URL:[Link]

-

Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance. Source: MDPI (Polymers). URL:[Link]

-

Synthesis and Applications of Supramolecular Flame Retardants. Source: MDPI (Molecules). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Note: Solvothermal Synthesis of Covalent Triazine Frameworks (CTF-1) from Terephthalonitrile

Executive Summary

This application note details the solvothermal synthesis of Covalent Triazine Frameworks (specifically CTF-1) utilizing terephthalonitrile (TPN) as the sole precursor. While early CTF synthesis relied on high-temperature ionothermal methods (ZnCl₂ melts at 400°C), this guide focuses on the Brønsted superacid-catalyzed route (using Trifluoromethanesulfonic acid / TfOH).

This solvothermal approach offers three critical advantages for drug delivery and catalytic applications:

-

Mild Conditions: Operates at low temperatures (0°C – 100°C) compared to ionothermal melts.

-

Purity: Eliminates residual heavy metals (Zn) common in ionothermal routes, which is critical for pharmaceutical applications.

-

Tunability: Allows for solvent-mediated control over crystallinity and pore size distribution.

Scientific Mechanism: Acid-Mediated Cyclotrimerization

The synthesis of CTF-1 from terephthalonitrile relies on the cyclotrimerization of nitrile groups to form stable s-triazine rings. In solvothermal conditions, this is driven by a superacid catalyst (TfOH).

Reaction Pathway

The mechanism proceeds via the protonation of the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by a second (and subsequently third) nitrile monomer, closing the aromatic triazine ring.

Figure 1: Mechanistic pathway of acid-catalyzed nitrile trimerization to form the triazine linkage.

Experimental Protocol: Superacid Solvothermal Synthesis

Reagents and Equipment

-

Precursor: Terephthalonitrile (TPN) (98% purity).

-

Solvent/Catalyst: Trifluoromethanesulfonic acid (TfOH) (Superacid, >99%).

-

Co-Solvent (Optional): Chloroform (CHCl₃) or Dichloromethane (DCM) for interfacial control.

-

Vessel: High-pressure thick-walled glass pressure tube or Teflon-lined autoclave.

-

Safety Gear: Full face shield, acid-resistant gloves (TfOH is fuming and extremely corrosive).

Step-by-Step Protocol (The "TfOH Route")

This protocol is adapted for high-crystallinity outcomes based on Ren et al. and Wang et al.

Step 1: Pre-Cooling (Critical for Safety)

-

Place the glass pressure tube in an ice-water bath (0°C).

-

Add TfOH (5.0 mL) to the tube.

-

Why: The mixing of nitriles with superacids is exothermic. Pre-cooling prevents rapid vaporization of the acid and uncontrolled kinetics.

Step 2: Monomer Addition

-

Slowly add Terephthalonitrile (0.5 g, ~3.9 mmol) to the cold acid.

-

Note: The ratio of Monomer:Acid is roughly 1:10 (w/v). The acid acts as both solvent and catalyst.[1][2]

-

Stir until the monomer is fully dissolved or dispersed. The solution typically turns yellow/orange, indicating protonation.

Step 3: Solvothermal Reaction

-

Seal the pressure tube tightly.

-

Phase 1 (Nucleation): Allow to stir at Room Temperature (25°C) for 2 hours.

-

Phase 2 (Crystallization): Move the vessel to an oil bath or heating block at 100°C .

-

Duration: Heat for 24 to 48 hours .

-

Insight: While RT synthesis is possible, heating to 100°C provides the thermodynamic energy required for defect correction (reversible bond formation), resulting in higher crystallinity (XRD resolution).

Step 4: Quenching and Workup

-

Cool the vessel to room temperature.

-

Warning: Open the vessel carefully in a fume hood.

-

Pour the reaction mixture slowly into ice water (200 mL) . This quenches the superacid and precipitates the CTF polymer.

-

Add Ammonia solution (NH₄OH) until pH is neutral/basic (~pH 8-9) to remove trapped acid protons.

Step 5: Purification

-

Filter the solid (usually yellow to pale brown powder).

-

Soxhlet Extraction: Wash with water (24h), Ethanol (24h), and THF (24h).

-

Why: This removes unreacted oligomers and residual acid trapped in the pores.

-

Drying: Vacuum dry at 120°C for 12 hours.

Workflow Visualization

Figure 2: Operational workflow for the superacid-mediated solvothermal synthesis of CTF-1.

Data Analysis & Characterization Standards

To validate the successful synthesis of CTF-1, compare your results against these standard parameters.

Key Characterization Metrics

| Technique | Expected Observation | Mechanistic Insight |

| FT-IR | Disappearance of peak at 2230 cm⁻¹ (-CN). | Confirms full conversion of nitrile groups. |

| FT-IR | Appearance of peaks at 1360 & 1520 cm⁻¹ . | Indicates formation of Triazine (C=N) rings.[3][4] |

| PXRD | Main peak at 2θ ≈ 26.1° (001). | Corresponds to π-π stacking of 2D layers (approx 3.4 Å). |

| BET (N₂) | Surface Area: 600 – 1200 m²/g . | Lower than ionothermal (ZnCl₂ route ~2000 m²/g) but higher purity. |

| XPS | N1s peak at 398.6 eV . | Confirms pyridinic nitrogen in triazine ring. |

Troubleshooting Common Failures

-

Low Surface Area (<400 m²/g):

-

Cause: Incomplete removal of TfOH or trapped oligomers.

-

Fix: Extend Soxhlet extraction time; ensure Ammonia neutralization is thorough.

-

-

Amorphous Product (No XRD peaks):

-

Cause: Reaction temperature too low or time too short.

-

Fix: Increase reaction temperature to 110°C or extend time to 72h to allow thermodynamic error correction.

-

-

Black/Charred Product:

-

Cause: Exotherm runaway during mixing.

-

Fix: Ensure strict 0°C ice bath during initial mixing; add monomer slower.

-

References

-

Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition. [Link]

- Context: The foundational paper establishing CTF-1 via ionothermal methods (benchmark for comparison).

-

Ren, S., Bojdys, M. J., Dawson, R., Laybourn, A., Khimyak, Y. Z., Adams, D. J., & Cooper, A. I. (2012). Porous, Fluorescent, Covalent Triazine-Based Frameworks via Room-Temperature and Microwave-Assisted Synthesis. Advanced Materials. [Link]

- Context: Establishes the TfOH (Triflic Acid) route for solvothermal/microwave synthesis of CTFs.

-

Wang, K., Huang, H., Liu, D., Wang, C., Li, J., & Zhong, C. (2017). Synthesis of Crystalline Covalent Triazine Frameworks with Excellent CO2 Capture Performance via a Superacid-Catalyzed Strategy. Environmental Science & Technology. [Link]

- Context: Provides optimized conditions for obtaining crystalline CTFs using the superacid solvothermal method.

Sources

- 1. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Covalent triazine frameworks: synthesis and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

Application Notes and Protocols for Post-Synthetic Modification of Polymers Derived from 2,5-Bis(bromomethyl)terephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the post-synthetic modification (PSM) of polymers derived from 2,5-Bis(bromomethyl)terephthalonitrile. This emerging polymer platform offers a versatile scaffold for the introduction of a wide array of functional groups, enabling the tailoring of material properties for advanced applications in drug delivery, antimicrobial materials, and bioimaging. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide covers the initial synthesis of the parent polymer via Gilch polymerization, followed by detailed procedures for nucleophilic substitution to introduce azide functionalities for "click" chemistry and quaternization with tertiary amines to generate cationic polymers.

Introduction: The Strategic Advantage of Post-Synthetic Modification

Post-synthetic modification (PSM) is a powerful strategy for the development of functional polymers.[1] This approach allows for the synthesis of a single parent polymer which can then be diversified into a library of materials with distinct functionalities. This methodology is particularly advantageous when direct polymerization of functionalized monomers is challenging due to synthetic inaccessibility or incompatibility with polymerization conditions. Polymers derived from this compound are excellent candidates for PSM due to the high reactivity of the benzylic bromide moieties, which serve as versatile handles for a variety of chemical transformations.

The nitrile groups on the aromatic backbone of the polymer also offer opportunities for further modifications or can be utilized for their inherent properties, such as influencing the polymer's electronic characteristics or serving as a handle for crosslinking.[2] This guide will focus on two key PSM pathways: the introduction of azide groups for subsequent bio-orthogonal "click" chemistry and the quaternization of tertiary amines to create positively charged polymers with potential antimicrobial activity.[2][3]

Synthesis of the Parent Polymer: Poly(this compound)

The synthesis of the parent polymer is achieved through Gilch polymerization, a well-established method for the preparation of poly(p-phenylene vinylene) (PPV) and its derivatives.[4] This reaction proceeds via a base-induced elimination of hydrogen bromide from the monomer, followed by polymerization of the resulting p-quinodimethane intermediate.

Rationale for Gilch Polymerization

The Gilch polymerization is selected for its efficiency in forming high molecular weight polymers from bis(halomethyl) aromatic monomers. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates and achieve a well-defined polymer structure. The choice of a bulky base, such as potassium tert-butoxide, is crucial to favor the desired polymerization pathway over potential side reactions.

Diagram: Gilch Polymerization Workflow

Caption: Workflow for the synthesis of the parent polymer.

Detailed Protocol for Gilch Polymerization

Materials:

-

This compound (Monomer)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous THF to a concentration of 0.1 M.

-

Cooling: Cool the monomer solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: In a separate flame-dried Schlenk flask, prepare a 1.0 M solution of potassium tert-butoxide (2.2 eq) in anhydrous THF. Slowly add the KOtBu solution dropwise to the cooled monomer solution over a period of 1 hour with vigorous stirring. The reaction mixture will typically develop a yellow-green color, indicative of the formation of the p-quinodimethane intermediate.

-

Polymerization: After the addition of the base is complete, allow the reaction to stir at -78 °C for an additional 4 hours. Then, slowly warm the reaction mixture to room temperature and continue stirring for 18 hours.

-

Precipitation: Pour the viscous polymer solution into a large excess of methanol (at least 10 times the volume of the reaction mixture) with vigorous stirring. A fibrous yellow precipitate should form immediately.

-

Purification: Collect the polymer by vacuum filtration. Wash the polymer sequentially with copious amounts of methanol and deionized water to remove any unreacted monomer, oligomers, and inorganic salts.

-

Drying: Dry the polymer under vacuum at 40 °C for 24 hours to yield poly(this compound) as a yellow solid.

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.8-8.0 (s, 2H, Ar-H), ~4.6-4.8 (s, 4H, -CH₂Br).

-

FT-IR (ATR): ν (cm⁻¹) ~3050 (Ar C-H), ~2230 (C≡N), ~1450 (Ar C=C), ~1220 (C-Br).

Post-Synthetic Modification I: Azide Functionalization for Click Chemistry

The conversion of the benzylic bromide groups to azides is a facile nucleophilic substitution reaction that paves the way for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, targeting ligands, and drug molecules.

Rationale for Azide Substitution

Sodium azide is an excellent nucleophile for the displacement of benzylic bromides. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the azide anion. The resulting polymer, poly(2,5-bis(azidomethyl)terephthalonitrile), is a stable intermediate that can be readily used in subsequent click reactions.

Diagram: Azide Functionalization and Click Chemistry

Caption: Two-step process for functionalization via click chemistry.

Detailed Protocol for Azide Functionalization

Materials:

-

Poly(this compound)

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Methanol

Procedure:

-

Dissolution: Dissolve the parent polymer (1.0 eq of repeating units) in anhydrous DMF.

-

Reagent Addition: Add sodium azide (5.0 eq per repeating unit) to the polymer solution.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.

-

Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of deionized water.

-

Purification: Collect the polymer by vacuum filtration and wash thoroughly with deionized water and then with methanol.

-

Drying: Dry the polymer under vacuum at room temperature for 24 hours to obtain poly(2,5-bis(azidomethyl)terephthalonitrile).

Characterization:

-

FT-IR (ATR): The most significant change is the appearance of a strong, sharp azide (N₃) stretching band around 2100 cm⁻¹. The C-Br stretching band around 1220 cm⁻¹ should diminish significantly.[5]

-

¹H NMR (DMSO-d₆, 400 MHz): The benzylic proton signal will shift from ~4.6-4.8 ppm to ~4.4-4.6 ppm.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Poly(2,5-bis(azidomethyl)terephthalonitrile)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

THF/Water solvent mixture

Procedure:

-

Dissolution: Dissolve the azide-functionalized polymer (1.0 eq of azide groups) and the alkyne-functionalized molecule (1.2 eq) in a THF/water mixture (e.g., 4:1 v/v).

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.3 eq).

-

Reaction Initiation: Add the CuSO₄ solution to the polymer solution, followed by the sodium ascorbate solution. The reaction mixture may change color.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Purification: The purification method will depend on the properties of the final functionalized polymer. Dialysis against an appropriate solvent is a common method to remove the copper catalyst and unreacted small molecules. Alternatively, precipitation followed by thorough washing can be employed.

-

Drying: Lyophilize or dry the purified polymer under vacuum.

Post-Synthetic Modification II: Quaternization for Cationic Polymers

The reaction of the benzylic bromide moieties with tertiary amines leads to the formation of quaternary ammonium salts along the polymer backbone. This introduces a positive charge, which can impart antimicrobial properties and facilitate interaction with negatively charged biological molecules.

Rationale for Quaternization

The quaternization of tertiary amines with alkyl halides is a classic S_N2 reaction. The benzylic bromides in the parent polymer are highly susceptible to nucleophilic attack by tertiary amines.[6] The choice of the tertiary amine allows for the tuning of the resulting polymer's properties, such as hydrophobicity and the steric environment around the positive charge.

Diagram: Quaternization Reaction

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

use of 2,5-Bis(bromomethyl)terephthalonitrile in dendrimer synthesis

Application Note: 2,5-Bis(bromomethyl)terephthalonitrile in Dendritic & Conjugated Polymer Architectures

Executive Summary

This guide details the strategic application of This compound (BBMTN) as a high-performance electrophilic core and monomer. Unlike standard benzyl halides, BBMTN features two electron-withdrawing cyano (-CN) groups at the para positions. This unique substitution pattern imparts "acceptor" characteristics to the aromatic ring, making it a critical building block for:

-

Dendronized Polymers: Serving as the electron-deficient backbone in donor-acceptor conjugated systems (e.g., CN-PPV).

-

Dendrimer Cores: Acting as a bifunctional focal point for convergent dendrimer synthesis via nucleophilic substitution.

-

ATRP Initiators: Providing activated benzylic halides for Atom Transfer Radical Polymerization.

Molecule Profile & Strategic Utility

| Property | Specification | Strategic Implication |

| CAS Number | 59514-47-3 | Precursor to CN-PPV and related optoelectronic materials. |

| Functionality | Bifunctional Electrophile | The -CH₂Br groups are highly reactive toward nucleophiles (phenols, amines) and radical initiators. |

| Electronic Nature | Electron Deficient ( | The cyano groups lower the LUMO energy, facilitating electron transport in devices (OLEDs, Solar Cells). |

| Solubility | Low (Pre-functionalization) | Requires functionalization with solubilizing dendrons or alkyl chains for processing. |

Key Advantage: The nitrile groups reduce the electron density of the benzene ring. In fluorescence applications, this induces a significant red-shift (bathochromic shift) and increases electron affinity compared to unsubstituted analogs.

Workflow 1: Precursor Synthesis & Purification

High-purity BBMTN is non-negotiable. Monobrominated impurities act as "chain terminators" in polymerization, drastically reducing molecular weight.

Protocol A: Radical Bromination of 2,5-Dimethylterephthalonitrile

Mechanism: Wohl-Ziegler Bromination via N-Bromosuccinimide (NBS).

Reagents:

-

2,5-Dimethylterephthalonitrile (Starting Material)

-

N-Bromosuccinimide (NBS) (2.1 equivalents)

-

Benzoyl Peroxide (BPO) or AIBN (Catalytic, 0.05 eq)

-

Solvent: Carbon Tetrachloride (

) or Chlorobenzene (safer alternative).

Step-by-Step Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (

). -

Dissolution: Suspend 2,5-dimethylterephthalonitrile (10 g) in

(150 mL). -

Activation: Add NBS (23 g) and BPO (200 mg).

-

Reaction: Reflux the mixture (77°C) under strong stirring. Irradiate with a tungsten lamp (optional but recommended to accelerate radical initiation) for 6–12 hours.

-

Checkpoint: The reaction is complete when the dense NBS solid floats to the top as lighter Succinimide.

-

-

Filtration: Filter the hot solution to remove Succinimide.

-

Crystallization: Cool the filtrate to 0°C. The product will precipitate.

-

Purification (CRITICAL): Recrystallize twice from glacial acetic acid or a chloroform/hexane mix.

-

Target Purity: >99% by HPLC/NMR. Any trace of mono-bromide is fatal to step-growth polymerization.

-

Safety Note: Benzylic bromides are potent lachrymators (tear gas agents). All operations must occur in a high-velocity fume hood.

Workflow 2: Synthesis of Dendronized CN-PPV (Gilch Route)

This protocol uses BBMTN to build the "backbone" of a cylindrical dendrimer (dendronized polymer). The Gilch route is preferred for its ability to form high molecular weight polymers in a single step.

Concept: The base promotes 1,6-elimination of HBr to form a quinodimethane intermediate, which spontaneously polymerizes.

Protocol B: Gilch Polymerization

Reagents:

-

Monomer: this compound (purified from Protocol A).

-

Base: Potassium tert-butoxide (KOtBu) (4.0 - 6.0 equivalents).

-

Solvent: Anhydrous THF (degassed).

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon for 20 mins.

-

Monomer Solution: Dissolve BBMTN (1.0 mmol) in dry THF (50 mL).

-

Note: If making a copolymer, mix BBMTN with a donor monomer (e.g., dialkoxy-bis(bromomethyl)benzene) at this stage.

-

-

Initiation: Cool solution to 0°C. Add KOtBu solution (in THF) dropwise over 10 minutes.

-

Observation: The solution will turn deep red/orange immediately, indicating the formation of the quinodimethane species.

-

-

Propagation: Allow to warm to Room Temperature (RT) and stir for 12–24 hours in the dark.

-

Termination: Pour the reaction mixture into excess Methanol (500 mL) containing 1% HCl.

-

Isolation: Filter the precipitated polymer. Wash with methanol and acetone to remove oligomers.

Workflow 3: Convergent Dendrimer Synthesis (Core Functionalization)

Here, BBMTN acts as the Core . Dendrons (wedges) are attached to the bromomethyl groups via Williamson Ether Synthesis.

Protocol C: Nucleophilic Substitution with Phenolic Dendrons

Reagents:

-

Core: BBMTN (1.0 eq).

-

Dendron: Fréchet-type phenolic dendron (e.g., G2-OH) (2.2 eq).

-

Base:

(anhydrous) and 18-Crown-6 (catalytic). -

Solvent: Acetone or DMF.

Step-by-Step Procedure:

-

Activation: Combine the Phenolic Dendron and

in Acetone. Stir at reflux for 30 mins to generate the phenoxide. -

Addition: Add BBMTN (solid or dissolved in minimal DMF).

-

Reaction: Reflux vigorously for 24 hours.

-

TLC Monitoring: Monitor the disappearance of the highly polar core and the shift of the dendron spot.

-

-

Workup: Evaporate solvent. Redissolve in

, wash with water (3x) to remove salts. -

Purification: Flash chromatography (

).-

Note: The nitrile groups on the core make the final dendrimer slightly more polar than typical benzyl-ether dendrimers, aiding separation.

-

Visualizing the Pathways

The following diagram illustrates the divergent paths: using BBMTN as a Monomer (Path A) versus a Core (Path B).

Caption: Path A shows the Gilch route to conjugated polymers. Path B shows the core functionalization for convergent dendrimers.

Analytical Characterization & Troubleshooting

NMR Signature (1H NMR in )

-

Aromatic Protons: Singlet at ~7.8–8.0 ppm. (Downfield shift due to -CN).

-

Benzylic Protons (-CH2Br): Singlet at ~4.6 ppm.

-

Diagnostic: If functionalized with ether dendrons, this peak shifts upfield to ~5.2 ppm (as -CH2-O-).

-

Impurity Check: A doublet at ~2.5 ppm indicates unreacted methyl groups (incomplete bromination).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Polymer Gels/Insoluble | Cross-linking during Gilch | Reduce concentration; Ensure strict exclusion of oxygen; Lower temperature to -78°C during base addition. |

| Low Yield (Substitution) | Hydrolysis of Bromide | Ensure solvents are anhydrous.[1] Benzylic bromides hydrolyze to alcohols rapidly in wet DMF. |

| Yellowing of Product | Quinodimethane formation | Store BBMTN in the dark at 4°C. The yellow color indicates premature degradation/elimination. |

References

-

Greenham, N. C., et al. (1993). "Efficient light-emitting diodes based on polymers with high electron affinities." Nature, 365, 628–630. Link

- Foundational paper establishing the use of cyano-substituted PPV (CN-PPV) for electron transport.

-

Wiesecke, J., & Rehahn, M. (2003).[2] "Gilch synthesis of poly(p-phenylene vinylene)s: Mechanistic studies." Angewandte Chemie International Edition, 42(5), 567-570. Link

- Authoritative mechanism for the polymeriz

-

Tomalia, D. A., et al. (1985). "A new class of polymers: Starburst-dendritic macromolecules." Polymer Journal, 17, 117–132. Link

- General reference for dendrimer architecture principles.

-

Organic Syntheses. "Bromination of Toluenes." Link

- Standard operating procedures for benzylic bromin

Sources

Application Notes and Protocols for the Synthesis of Novel Dyes and Pigments from 2,5-Bis(bromomethyl)terephthalonitrile

Introduction: Unlocking Chromophoric Potential with a Versatile Building Block

In the dynamic field of materials science and drug development, the quest for novel chromophores with tailored photophysical properties is incessant. 2,5-Bis(bromomethyl)terephthalonitrile emerges as a highly versatile and reactive building block for the synthesis of a diverse array of dyes and pigments. Its unique molecular architecture, featuring two primary benzylic bromide functionalities and a 1,4-dicyanobenzene core, offers a trifecta of reactive sites for strategic molecular elaboration. The benzylic bromides are excellent electrophiles for nucleophilic substitution reactions, while the nitrile groups can participate in cyclization reactions to form macrocyclic pigments or be leveraged for the synthesis of other heterocyclic systems.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various classes of novel dyes and pigments from this precursor, complete with detailed, field-proven protocols and the underlying scientific rationale.

Strategic Approaches to Dye and Pigment Synthesis

The synthetic utility of this compound can be broadly categorized into three strategic approaches, each leading to distinct classes of chromophoric materials:

-

Nucleophilic Substitution at the Benzylic Positions: This is the most direct approach, where the two bromomethyl groups react with a variety of nucleophiles to extend the conjugation and introduce auxochromic moieties. This strategy is ideal for the synthesis of novel ether-linked dyes, stilbene derivatives, and for the N-alkylation of chromophoric heterocycles.

-

Transformations Involving the Nitrile Groups: The two nitrile groups are key to the synthesis of important pigment classes. Their participation in base-catalyzed condensation with succinate esters leads to the formation of the highly valued diketopyrrolopyrrole (DPP) pigments. Furthermore, the dinitrile functionality is the classical precursor for the template-assisted cyclotetramerization to form phthalocyanine analogues.

-

Polycondensation Reactions for Polymeric Dyes: The difunctional nature of the starting material makes it an excellent monomer for the synthesis of colored polymers. Polycondensation with suitable difunctional comonomers can lead to novel polymeric dyes with interesting material properties.

This guide will now delve into detailed protocols for each of these synthetic strategies.

Protocol 1: Synthesis of Novel Ether-Linked Fluorescent Dyes via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for forming ethers from an organohalide and an alkoxide.[2][3] In this protocol, we leverage this classic reaction to synthesize novel, potentially fluorescent dyes by reacting this compound with various substituted phenols. The choice of phenol can be used to tune the resulting dye's electronic and photophysical properties. For instance, using phenols with electron-donating groups (e.g., alkoxy, amino) can enhance the fluorescence quantum yield.

Causality Behind Experimental Choices:

-

Base: A moderately strong base like potassium carbonate is used to deprotonate the phenol to its corresponding phenoxide, the active nucleophile. A stronger base like sodium hydride could also be used but requires stricter anhydrous conditions.[3]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.[2]

-

Phase-Transfer Catalyst: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is optional but can significantly accelerate the reaction rate by facilitating the transfer of the phenoxide from the solid phase (or aqueous phase if a hydroxide base is used) to the organic phase where the electrophile resides.

-

Temperature: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of a Bis(phenoxy)terephthalonitrile Dye

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (e.g., 4-methoxyphenol) (2.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the substituted phenol (2.2 mmol), and anhydrous potassium carbonate (3.0 mmol).

-

Add anhydrous DMF (20 mL) to the flask.

-

Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure bis(phenoxy)terephthalonitrile dye.

-

Characterize the final product by NMR, Mass Spectrometry, and FT-IR.

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the synthesis of bis(phenoxy)terephthalonitrile dyes.

Protocol 2: Synthesis of Stilbene-Based Dyes via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, and it is particularly advantageous over the Wittig reaction for the synthesis of (E)-alkenes from stabilized phosphonate ylides.[4][5][6] This protocol outlines the synthesis of novel stilbene-type dyes by reacting the bis(phosphonate) derivative of this compound with aromatic aldehydes.

Causality Behind Experimental Choices:

-

Arbuzov Reaction: The first step is the conversion of the bis(bromomethyl) compound to its corresponding bis(phosphonate) ester via the Arbuzov reaction with a trialkyl phosphite. This reaction is a reliable method for forming carbon-phosphorus bonds.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to deprotonate the phosphonate ester to generate the highly nucleophilic phosphonate carbanion (ylide).[6]

-

Aldehyde: The choice of the aromatic aldehyde will determine the final structure and properties of the stilbene dye. Aldehydes with extended conjugation or with electron-donating or -withdrawing groups can be used to fine-tune the color and photophysical properties.

Experimental Protocol: Two-Step Synthesis of a Bis(stilbene)terephthalonitrile Dye

Step 1: Synthesis of the Bis(phosphonate) Ester

Materials:

-

This compound (1.0 eq)

-

Triethyl phosphite (2.5 eq)

-

Toluene, anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (20 mL).

-

Add triethyl phosphite (2.5 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude bis(phosphonate) ester is often used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Reaction

Materials:

-

Crude bis(phosphonate) ester from Step 1 (1.0 eq)

-

Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (2.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Dichloromethane

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add sodium hydride (2.5 mmol).

-

Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous THF (20 mL) to the flask and cool to 0 °C in an ice bath.

-

Dissolve the crude bis(phosphonate) ester (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (2.2 mmol) in anhydrous THF (10 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of methanol (5 mL).

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic layer, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the pure bis(stilbene)terephthalonitrile dye.

-

Characterize the final product by NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

Caption: Two-step synthesis of bis(stilbene) dyes via the HWE reaction.

Protocol 3: Synthesis of Diketopyrrolopyrrole (DPP) Pigments

Diketopyrrolopyrrole (DPP) pigments are a class of high-performance pigments known for their brilliant colors, high lightfastness, and thermal stability. The synthesis of the DPP core typically involves the base-catalyzed condensation of an aryl nitrile with a dialkyl succinate.[1][4] This protocol adapts this method for the synthesis of a novel DPP pigment using this compound as the nitrile source. The resulting DPP pigment will have two unreacted bromomethyl groups that can be further functionalized in subsequent steps.

Causality Behind Experimental Choices:

-

Base: A very strong base, such as sodium tert-amoxide, is required to deprotonate the dialkyl succinate, initiating the condensation with the nitrile.[7]

-

Solvent: A high-boiling point alcohol, such as tert-amyl alcohol (2-methyl-2-butanol), is typically used as the solvent.

-

Reactants: The stoichiometry is crucial; typically, two equivalents of the nitrile react with one equivalent of the succinate.

Experimental Protocol: Synthesis of a Novel DPP Pigment

Materials:

-

This compound (2.0 eq)

-

Diethyl succinate (1.0 eq)

-

Sodium metal (2.2 eq)

-

tert-Amyl alcohol (2-methyl-2-butanol), anhydrous

-

Methanol

-

Glacial acetic acid

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere, add anhydrous tert-amyl alcohol (50 mL).

-

Carefully add sodium metal (2.2 mmol) in small pieces to the tert-amyl alcohol. The mixture will heat up as the sodium reacts to form sodium tert-amoxide. Stir until all the sodium has dissolved.

-

Add diethyl succinate (1.0 mmol) to the sodium tert-amoxide solution.

-

Add this compound (2.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 102 °C) and stir vigorously for 4-6 hours. The reaction mixture will typically develop a deep color.

-

Cool the reaction mixture to about 60 °C and add methanol (20 mL) to quench the reaction.

-

Acidify the mixture with glacial acetic acid until it is neutral or slightly acidic.

-

The DPP pigment will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid sequentially with methanol and water.

-

Dry the pigment in a vacuum oven. The crude pigment may be further purified by Soxhlet extraction or recrystallization from a high-boiling point solvent if necessary.

-

Characterize the final product by FT-IR, UV-Vis (solid-state), and elemental analysis.

Diagram of the DPP Synthesis Workflow:

Caption: Synthesis of a novel DPP pigment via base-catalyzed condensation.

Protocol 4: Synthesis of Phthalocyanine Analogues

Phthalocyanines are large, aromatic macrocyclic compounds with an intense blue-green color. They are widely used as commercial pigments and industrial catalysts. The most common method for their synthesis is the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt, which acts as a template.[2][8][9] This protocol describes the synthesis of a novel phthalocyanine analogue from this compound. The resulting phthalocyanine will be peripherally substituted with bromomethyl groups, which can be used for further post-synthetic modifications.

Causality Behind Experimental Choices:

-

Metal Salt: A metal salt (e.g., zinc chloride, copper(II) chloride) is used as a template to direct the cyclotetramerization of four phthalonitrile units. The choice of metal will influence the photophysical and electrochemical properties of the final phthalocyanine.

-

Base: A non-nucleophilic, high-boiling point base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often used to catalyze the reaction.[2]

-

Solvent: A high-boiling point solvent like quinoline, nitrobenzene, or N,N-dimethylformamide (DMF) is required to achieve the high temperatures necessary for the cyclotetramerization.[8]

Experimental Protocol: Synthesis of a Metal-Phthalocyanine Analogue

Materials:

-

This compound (4.0 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

-

Quinoline or N,N-Dimethylformamide (DMF)

-

Methanol

-

Dilute Hydrochloric Acid

-

Acetone

Procedure:

-

To a dry three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere, add this compound (4.0 mmol) and anhydrous zinc chloride (1.0 mmol).

-

Add quinoline (or DMF) (20 mL) and a catalytic amount of DBU (2-3 drops).

-

Heat the reaction mixture to 180-200 °C (for quinoline) or 150 °C (for DMF) and stir for 6-12 hours.[8] The reaction mixture will turn a deep green or blue color.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into methanol (100 mL) to precipitate the crude phthalocyanine.

-

Collect the solid by vacuum filtration.

-

Wash the solid with dilute hydrochloric acid to remove any unreacted metal salts, followed by water until the filtrate is neutral.

-

Further wash the solid with methanol and acetone to remove organic impurities.

-

Dry the resulting phthalocyanine pigment in a vacuum oven.

-

Characterize the final product by UV-Vis spectroscopy, FT-IR, and elemental analysis.

Diagram of the Phthalocyanine Synthesis Workflow:

Sources

- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]

- 2. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. EP0811625A3 - Process for preparing diketopyrrolopyrrole derivatives - Google Patents [patents.google.com]

- 7. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Bis(bromomethyl)terephthalonitrile Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2,5-Bis(bromomethyl)terephthalonitrile is a critical intermediate for synthesizing conductive polymers (PPV derivatives) and Metal-Organic Frameworks (MOFs). Its synthesis via Wohl-Ziegler bromination often suffers from low yields (typically <50% in unoptimized runs) due to two competing failure modes: incomplete conversion (monobromination) and over-bromination (gem-dibromide formation).

This guide provides an optimized protocol shifting from historical carbon tetrachloride (

Reaction Mechanism & Critical Control Points

Understanding the radical chain propagation is vital for troubleshooting. The electron-withdrawing nitrile groups on the terephthalonitrile core slightly deactivate the benzylic hydrogens, making the reaction slower than standard xylene brominations and more susceptible to termination by oxygen.

Radical Chain Pathway (DOT Visualization)

Figure 1: Reaction pathway showing the sequential bromination. The critical risk is the "Over-reaction" step where the target product consumes additional bromine.

Optimized Experimental Protocol

Standard Yield Target: 65–75% (Isolated) Scale: 10 mmol basis

Reagents & Equipment

| Component | Specification | Purpose |

| Substrate | 2,5-Dimethylterephthalonitrile (1.56 g) | Starting material |

| Brominating Agent | N-Bromosuccinimide (NBS) (3.65 g, 2.05 equiv) | Critical: Must be recrystallized from water if yellow/brown. |

| Initiator | AIBN (Azobisisobutyronitrile) (82 mg, 5 mol%) | Radical source. Recrystallize from methanol if old. |

| Solvent | Chlorobenzene or Benzene (50 mL) | |

| Atmosphere | Argon or Nitrogen (Balloon) | Oxygen quenches radicals. |

Step-by-Step Methodology

-

Pre-Treatment:

-

Purify NBS: Dissolve NBS in boiling water, filter hot, and cool rapidly. Dry under vacuum in the dark. Impure NBS (orange color) contains

and free

-

-

Setup:

-

Initiation:

-

Monitoring (The "Stop" Point):

-

Run for 4–6 hours.

-

Crucial: Monitor via TLC (Hexane/EtOAc 8:2). Stop when the mono-brominated spot disappears. Do not extend reflux unnecessarily, as the product degrades into the gem-dibromide.

-

-

Work-up:

-

Cool the mixture to

. Succinimide will precipitate completely. -

Filter off the succinimide. Wash the solid cake with cold solvent.[3]

-

Evaporate the filtrate to dryness.

-

-

Purification (Yield Maker):

-

Recrystallize the crude solid from Chloroform/Hexane or Ethanol .

-

The target compound is less soluble than the mono-bromide impurity.

-

Troubleshooting & FAQs

Q1: The reaction mixture turned dark brown/red. Is the product ruined?

Diagnosis: This indicates accumulation of free molecular bromine (

-

Immediate: Add a small amount of cyclohexene (scavenger) or stop the reaction.

-

Prevention: Ensure your NBS is white (recrystallized) and the solvent is anhydrous. Moisture generates HBr, which catalyzes ionic bromination (side reactions) rather than radical bromination.

Q2: I have low conversion; the starting material remains after 12 hours.

Diagnosis: Radical quenching or "Induction Period" failure. Solution:

-

Oxygen: Did you degas? Oxygen is a diradical and a potent inhibitor.

-

Initiator: AIBN has a half-life. If it's old, it won't generate radicals. Add a second portion (2 mol%) of AIBN after 4 hours if the reaction stalls.

-

Light: If thermal initiation fails, use a 300W tungsten lamp to photo-initiate the reaction alongside reflux.

Q3: My NMR shows a "gem-dibromide" impurity ( ). How do I remove it?

Diagnosis: Over-bromination caused by excess NBS or excessive reaction time. Solution:

-

Purification: Gem-dibromides are very difficult to separate by crystallization. Column chromatography (Silica, Hexane/DCM gradient) is required.

-

Prevention: Use exactly 2.05 equivalents of NBS. Do not use a large excess (e.g., 2.5 equiv) "just to be safe."

Q4: The yield is low (<40%) despite full conversion.

Diagnosis: Loss during isolation. The product may be precipitating with the succinimide. Solution:

-

When filtering off the succinimide, wash the filter cake thoroughly with hot chlorobenzene or chloroform. The product has limited solubility in cold benzene-derivatives.

Decision Tree for Troubleshooting

Figure 2: Diagnostic workflow for maximizing yield.

References

-

Wohl-Ziegler Reaction Mechanism & Conditions

-

Synthesis of Bromomethyl-benzonitriles (Analogous Protocols)

- Google Patents. "Process for purifying bis(2-hydroxyethyl)

Sources

preventing premature polymerization of 2,5-Bis(bromomethyl)terephthalonitrile

A Guide to Preventing Premature Polymerization

Welcome to the technical support center for 2,5-Bis(bromomethyl)terephthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and use of this highly reactive monomer. As a Senior Application Scientist, my goal is to equip you with the knowledge to prevent premature polymerization, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: Why is this compound prone to polymerization?

The molecular structure of this compound contains two benzylic bromide groups. These groups are highly reactive and can undergo nucleophilic substitution or form benzylic radicals, which can initiate polymerization.[1][2] The benzylic position is stabilized by the aromatic ring, making the formation of a carbocation or radical intermediate more favorable.[2]

Q2: What are the primary signs of premature polymerization?

The initial signs of polymerization can be subtle. Be watchful for:

-

Appearance of cloudiness or precipitates in solutions.